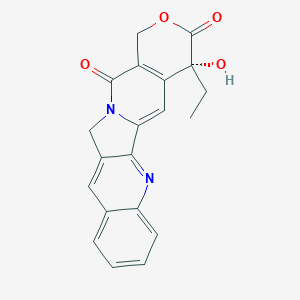

20R-Camptothécine

Vue d'ensemble

Description

CRLX101 est une approche expérimentale de la chimiothérapie anticancéreuse qui fait actuellement l'objet d'essais cliniques chez l'homme. Il s'agit d'un exemple de nanomédecine, représentant un conjugué de nanoparticules qui se compose d'une molécule de délivrance de médicaments, en particulier un polymère à base de cyclodextrine, et d'un composé anticancéreux, la camptothécine . Ce nouveau mode de délivrance permet à l'agent, et donc au composant anticancéreux toxique, d'être préférentiellement accumulé dans le tissu cancéreux, réduisant potentiellement les effets secondaires toxiques .

Applications De Recherche Scientifique

CRLX101 has shown promise in various scientific research applications, particularly in the field of cancer treatment. It has been evaluated as a radiosensitizer in colorectal cancer cell lines and murine xenograft models . The addition of CRLX101 to standard chemoradiotherapy significantly increased therapeutic efficacy by inhibiting DNA repair and hypoxia-inducible factor 1 alpha pathway activation in tumor cells . Additionally, CRLX101 has been investigated for its potential to improve therapeutic responses in breast cancer by targeting cancer stem cells and impeding resistance to antiangiogenic therapy .

Mécanisme D'action

Mode of Action

20R-Camptothecin interacts with its target, Top1, by binding to the Top1-DNA complex . This results in a ternary complex, stabilizing it and preventing DNA re-ligation . The stabilization of the covalent binding of Top1 to its DNA substrates leads to the formation of reversible, single-strand nicks . These nicks can produce potentially lethal double-strand DNA breaks, resulting in apoptosis .

Biochemical Pathways

The biochemical pathway of 20R-Camptothecin involves three steps: the pre-strictosidine pathway, strictosidine synthesis, and post-strictosidine pathway . The interruption of these pathways by 20R-Camptothecin leads to the formation of reversible, single-strand nicks, producing potentially lethal double-strand DNA breaks .

Pharmacokinetics

It is known that 20r-camptothecin demonstrated strong anticancer activity in preliminary clinical trials but also had low solubility and adverse drug reactions .

Result of Action

The result of 20R-Camptothecin’s action is the induction of apoptosis, or programmed cell death . By causing potentially lethal double-strand DNA breaks, 20R-Camptothecin can lead to the death of cancer cells .

Action Environment

The action of 20R-Camptothecin can be influenced by various environmental factors. It’s worth noting that the compound’s low solubility can pose challenges for its administration and effectiveness .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

20R-Camptothecin interacts with a nuclear enzyme called topoisomerase-I (top-I) . This enzyme is responsible for relieving the torsional stress of supercoiled DNA during replication, recombination, transcription, and repair of DNA . 20R-Camptothecin stabilizes the covalent binding of top-I to its DNA substrates, leading to the formation of reversible, single-strand nicks . This interaction can produce potentially lethal double-strand DNA breaks, resulting in apoptosis .

Cellular Effects

20R-Camptothecin has a significant impact on various types of cells and cellular processes . It influences cell function by interfering with DNA replication, leading to cell death . It also impacts cell signaling pathways and gene expression . The cytotoxic effect of 20R-Camptothecin is mostly mediated during the S-phase (synthetic phase) of the cell cycle .

Molecular Mechanism

The molecular mechanism of 20R-Camptothecin involves the inhibition of topoisomerase I . It binds to the topoisomerase I and DNA complex, stabilizing it and preventing DNA re-ligation . This causes DNA damage which results in apoptosis .

Temporal Effects in Laboratory Settings

The effects of 20R-Camptothecin change over time in laboratory settings . It has been observed that treatment with camptothecins can induce transcription of the c-fos and c-jun early response genes . This occurs in association with internucleosomal DNA fragmentation, a characteristic of programmed cell death .

Dosage Effects in Animal Models

The effects of 20R-Camptothecin vary with different dosages in animal models . It has demonstrated significant and dose-dependent antitumor efficacy against a broad range of tumor types . The maximum tolerated dose in these studies varied between 16 and 24mg/kg/dose .

Metabolic Pathways

20R-Camptothecin is involved in the metabolic pathway that includes the enzyme topoisomerase I . It interacts with this enzyme to exert its effects .

Transport and Distribution

The transport and distribution of 20R-Camptothecin within cells and tissues are influenced by its interaction with topoisomerase I . It is well distributed across membranes, as indicated by the logD values obtained in membrane models .

Subcellular Localization

20R-Camptothecin has a unique intracellular target, topoisomerase I, a nuclear enzyme . This suggests that 20R-Camptothecin is localized in the nucleus where it interacts with topoisomerase I to exert its effects .

Méthodes De Préparation

CRLX101 est développé en utilisant une méthode unique appelée « auto-assemblage », où un polymère contenant de la cyclodextrine, la camptothécine et une molécule de liaison forment spontanément un conjugué de nanoparticules médicamenteuses . Le médicament camptothécine est lié de manière covalente au polymère contenant de la cyclodextrine par le biais d'un lieur clivable . Cette méthode améliore la solubilité, la stabilité et la biodisponibilité du médicament, ce qui en fait une option attrayante pour la délivrance de médicaments .

Analyse Des Réactions Chimiques

CRLX101 subit diverses réactions chimiques, impliquant principalement son composant actif, la camptothécine. Les principaux types de réactions comprennent :

Oxydation : La camptothécine peut subir des réactions d'oxydation, conduisant à la formation d'espèces réactives de l'oxygène.

Réduction : Des réactions de réduction peuvent se produire dans des conditions spécifiques, modifiant la structure chimique de la camptothécine.

Substitution : Des réactions de substitution peuvent modifier la molécule de camptothécine, améliorant potentiellement ses propriétés thérapeutiques.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers solvants. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de la camptothécine avec des propriétés chimiques modifiées .

Applications de la recherche scientifique

CRLX101 s'est avéré prometteur dans diverses applications de recherche scientifique, en particulier dans le domaine du traitement du cancer. Il a été évalué en tant que radiosensibilisateur dans des lignées cellulaires de cancer colorectal et des modèles de xénogreffe murine . L'ajout de CRLX101 à la chimioradiothérapie standard a considérablement augmenté l'efficacité thérapeutique en inhibant la réparation de l'ADN et l'activation de la voie du facteur 1 alpha inductible par l'hypoxie dans les cellules tumorales . De plus, CRLX101 a été étudié pour son potentiel à améliorer les réponses thérapeutiques dans le cancer du sein en ciblant les cellules souches cancéreuses et en empêchant la résistance à la thérapie antiangiogénique .

Mécanisme d'action

Le mécanisme d'action de CRLX101 implique l'inhibition de la topoisomérase I et l'induction subséquente de dommages à l'ADN . La camptothécine, le composant actif, stabilise le complexe clivable ADN-topoisomérase I, ce qui entraîne des ruptures d'ADN monobrin et, finalement, la mort cellulaire . De plus, CRLX101 inhibe l'activité du facteur 1 alpha inductible par l'hypoxie, en particulier lorsqu'il est administré en continu . Ce double mécanisme d'inhibition améliore l'efficacité thérapeutique de CRLX101 dans le traitement du cancer .

Comparaison Avec Des Composés Similaires

CRLX101 est unique dans sa combinaison d'un polymère à base de cyclodextrine et de camptothécine, ce qui améliore sa solubilité, sa stabilité et sa biodisponibilité par rapport aux formulations traditionnelles de la camptothécine . Des composés similaires comprennent :

Topotecan : Un autre inhibiteur de la topoisomérase I utilisé dans le traitement du cancer.

Irinotecan : Un dérivé de la camptothécine utilisé comme agent chimiothérapeutique.

SN-38 : Le métabolite actif de l'irinotecan avec de puissantes propriétés anticancéreuses.

La formulation unique de nanoparticules de CRLX101 permet une délivrance ciblée et une toxicité réduite, le distinguant de ces composés similaires .

Propriétés

IUPAC Name |

(19R)-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJKWCGYPAHWDS-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149224 | |

| Record name | 20R-Camptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

IT-101 is a combination of its patented polymer technology, Cyclosert(TM), and the anti-cancer compound camptothecin. Insert's proprietary Cyclosert delivery system is based on small cyclic repeating molecules of glucose called cyclodextrins. Using modified cyclodextrins as building blocks, Insert has developed an entirely new proprietary class of materials called linear cyclodextrin-containing polymers. To the company's knowledge, Cyclosert is the first nanoparticulate drug delivery platform to be designed de novo and synthesized specifically to overcome limitations in existing delivery technologies used for the systemic delivery of therapeutics. | |

| Record name | CRLX101 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05899 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

110351-92-3 | |

| Record name | 20R-Camptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110351923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20R-Camptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

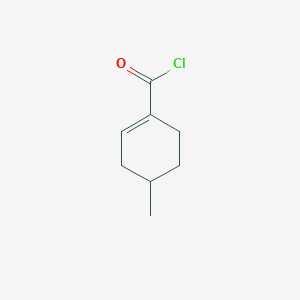

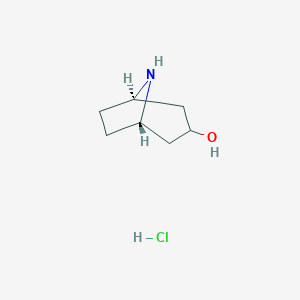

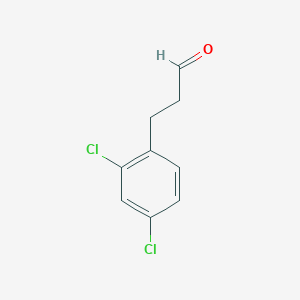

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key structural difference between 20S-Camptothecin and 20R-Camptothecin, and how does this difference affect their antitumor activity?

A: 20S-Camptothecin and 20R-Camptothecin are stereoisomers, differing only in the spatial arrangement of atoms around the carbon atom at position 20. [, ] The research demonstrates that this seemingly small change has a significant impact on their biological activity. Specifically, 20R-Camptothecin exhibits significantly lower cytotoxicity against cancer cell lines (9KB and 9PS) compared to the naturally occurring 20S-Camptothecin. [] In vivo studies using the L-1210 leukemia model further confirmed the reduced potency of the 20R-enantiomer. [] This highlights the crucial role of stereochemistry in determining the biological activity of these compounds.

Q2: How was the synthesis of 20R-Camptothecin achieved, and what was the significance of this achievement?

A: The synthesis of both 20R- and 20S-Camptothecin was achieved through a multi-step process involving the resolution of a key tricyclic synthon. [] This resolution process allowed for the separation of the two enantiomers, 3a and 3b, which were then used to synthesize 20R-Camptothecin (1a) and 20S-Camptothecin (1b), respectively. [] Achieving the synthesis of both enantiomers in their pure forms was crucial for directly comparing their biological activities and understanding the impact of stereochemistry on their antitumor properties.

Q3: Why is the development of effective asymmetric synthesis methods for compounds like Camptothecin important in medicinal chemistry?

A: The synthesis of 20S- and 20R-Camptothecin highlights the importance of asymmetric synthesis in medicinal chemistry. [] Asymmetric synthesis allows for the selective production of a single enantiomer, which is crucial when developing new drugs. This is because enantiomers, while chemically similar, can have vastly different biological effects. By developing effective asymmetric synthesis methods, researchers can more efficiently produce the desired enantiomer with the desired biological activity, minimizing the production of the less active or potentially harmful enantiomer. This contributes to more efficient drug development processes and potentially safer and more effective medications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI)](/img/structure/B26688.png)

![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one](/img/structure/B26716.png)

![[2-anilino-2-(4-ethoxyphenyl)iminoethyl] N,N-diethylcarbamodithioate](/img/structure/B26732.png)